molecular formula C29H26ClN3O2 B4137708 5-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

5-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

Cat. No. B4137708
M. Wt: 484.0 g/mol
InChI Key: IKHGYBUZPHXTQS-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide (referred to as "Compound X" in This paper aims to provide a comprehensive overview of Compound X, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Compound X exerts its pharmacological effects through its interaction with various molecular targets in the body. Specifically, it has been shown to bind to and modulate the activity of certain enzymes and receptors, leading to downstream effects on cellular signaling pathways. In cancer cells, Compound X has been shown to inhibit the activity of certain kinases involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis. In the brain, Compound X has been shown to modulate the activity of certain neurotransmitter receptors, leading to effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects in various systems. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, leading to decreased tumor size and improved survival in animal models. In the brain, Compound X has been shown to modulate neurotransmitter signaling, leading to effects on behavior and cognition. Additionally, Compound X has been shown to have anti-inflammatory and antioxidant effects, potentially contributing to its therapeutic properties in various disease states.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also limitations to its use, including its relatively high cost and limited availability. Additionally, the pharmacokinetic properties of Compound X may limit its use in certain in vivo experiments, as it has a relatively short half-life and may be subject to rapid metabolism and clearance.

Future Directions

There are several potential future directions for research on Compound X. One area of interest is the development of new derivatives and analogs of Compound X with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of Compound X and its effects on various molecular targets in the body. Finally, there is potential for the development of new therapeutic applications for Compound X in various disease states, including cancer, neurological disorders, and inflammation.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, Compound X has shown promising results as a potential anticancer agent, inhibiting the growth and proliferation of cancer cells through its mechanism of action. In neuroscience, Compound X has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential therapeutic applications in neurological disorders. In drug discovery, Compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5-chloro-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN3O2/c1-20-6-2-3-7-23(20)29(35)33-18-16-32(17-19-33)22-14-12-21(13-15-22)31-28(34)26-10-4-9-25-24(26)8-5-11-27(25)30/h2-15H,16-19H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGYBUZPHXTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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